ethyl L-isoleucinate hydrochloride

Description

Properties

CAS No. |

56782-52-6 |

|---|---|

Molecular Formula |

C8H18ClNO2 |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6?,7-;/m0./s1 |

InChI Key |

QQGRWNMNWONMOO-JWOPXBRZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethyl L-isoleucinate hydrochloride; Isoleucine ethyl ester hydrochloride; L-Isoleucine ethyl ester HCl; |

Origin of Product |

United States |

Foundational & Exploratory

ethyl L-isoleucinate hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl L-Isoleucinate Hydrochloride

Introduction

This compound is a pivotal chiral building block derived from the essential amino acid L-isoleucine. As the hydrochloride salt of the ethyl ester, this compound offers a strategic advantage in organic synthesis: the carboxylic acid is protected as an ester, while the primary amine is protonated, enhancing solubility in certain solvents and preventing undesired side reactions such as self-polymerization. This dual-functionality makes it an invaluable intermediate in the fields of peptide synthesis, medicinal chemistry, and the development of novel chiral ligands. This guide provides an in-depth exploration of its chemical properties, validated experimental protocols, and critical applications, designed for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights.

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. This section delineates the essential chemical and physical characteristics of this compound.

Chemical Identity and Structure

This compound is the salt formed between the ethyl ester of L-isoleucine and hydrochloric acid. The L-configuration and the presence of two stereocenters ((2S,3S)) are critical to its utility in stereoselective synthesis.

-

IUPAC Name : ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride[1]

-

Synonyms : L-Isoleucine ethyl ester HCl, H-Ile-OEt.HCl[2]

-

Molecular Weight : 195.69 g/mol [2]

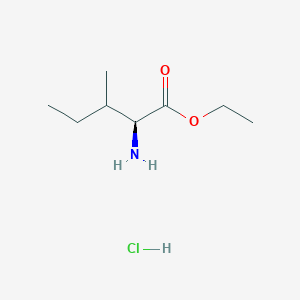

Caption: Workflow for the synthesis of Ethyl L-Isoleucinate HCl.

Detailed Experimental Protocol for Synthesis

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

-

Reactor Setup : Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas inlet adapter. Ensure all glassware is oven-dried to prevent the introduction of water, which would hydrolyze the product.

-

Reagent Addition : Suspend L-isoleucine (0.1 mol, 13.12 g) in absolute ethanol (250 mL). Begin stirring to form a slurry.

-

Acidification : Cool the slurry to 0°C using an ice-water bath. Slowly bubble anhydrous hydrogen chloride gas through the suspension for 20-30 minutes, or alternatively, add acetyl chloride (0.12 mol, 8.6 mL) dropwise. The latter generates HCl in situ and is often more practical for lab-scale synthesis. The reaction is exothermic; maintaining a low temperature is crucial to prevent side reactions.

-

Reflux : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 78°C) and maintain for 4-6 hours. [4]The slurry should gradually dissolve to form a clear solution as the hydrochloride salt of the ester is formed.

-

Work-up : After cooling, remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude off-white solid. [4]6. Purification : Proceed with recrystallization as described below.

Recrystallization for Purification: A Validated Protocol

-

Solvent Selection : A binary solvent system of absolute ethanol and anhydrous diethyl ether is effective. Ethanol is the "good" solvent in which the product is soluble when hot, while ether is the "poor" solvent that induces crystallization upon cooling.

-

Procedure : Dissolve the crude solid in a minimum volume of hot absolute ethanol. [4]Once fully dissolved, slowly add anhydrous diethyl ether with swirling until the solution becomes faintly turbid.

-

Crystallization : Cool the flask first to room temperature and then in an ice bath (or at 0-4°C) for several hours to maximize crystal formation.

-

Isolation : Collect the white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Drying : Dry the purified product under high vacuum to remove all traces of solvent. A yield of 85-95% is typically expected.

Section 3: Analytical Characterization

Verifying the identity, purity, and structure of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a comprehensive and trustworthy characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically run in D₂O or DMSO-d₆. The following are predicted chemical shifts based on the analysis of L-isoleucine and related esters. [5][6]

-

¹H NMR (400 MHz, D₂O) :

-

δ ~4.2 (d, 1H) : α-proton (-CH(NH₃⁺)-).

-

δ ~4.3 (q, 2H) : Methylene protons of the ethyl group (-O-CH₂-CH₃).

-

δ ~2.0 (m, 1H) : β-proton (-CH(CH₃)-).

-

δ ~1.2-1.5 (m, 2H) : γ-protons (-CH₂-CH₃).

-

δ ~1.3 (t, 3H) : Methyl protons of the ethyl group (-O-CH₂-CH₃).

-

δ ~1.0 (d, 3H) : δ-methyl protons (-CH(CH₃)-).

-

δ ~0.9 (t, 3H) : γ-methyl protons (-CH₂-CH₃).

-

-

¹³C NMR (100 MHz, D₂O) :

-

δ ~172 : Ester carbonyl carbon.

-

δ ~64 : Methylene carbon of the ethyl ester.

-

δ ~58 : α-carbon.

-

δ ~37 : β-carbon.

-

δ ~25 : γ-methylene carbon.

-

δ ~15 : δ-methyl carbon.

-

δ ~14 : Methyl carbon of the ethyl ester.

-

δ ~11 : γ-methyl carbon.

-

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Sample Preparation : Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Scan from 4000 to 400 cm⁻¹.

-

Key Absorbances :

-

~3100-2800 cm⁻¹ (broad) : N-H stretch of the ammonium salt (R-NH₃⁺).

-

~2960, 2870 cm⁻¹ : C-H stretches of the alkyl groups.

-

~1740 cm⁻¹ (strong) : C=O stretch of the ester group. This is a critical peak differentiating it from the parent amino acid (~1580 cm⁻¹ for the carboxylate).

-

~1200 cm⁻¹ (strong) : C-O stretch of the ester.

-

Protocol 3: Mass Spectrometry (MS)

MS provides the molecular weight of the free base after the loss of HCl.

-

Technique : Electrospray Ionization (ESI) in positive ion mode is ideal.

-

Sample Preparation : Dissolve a small amount of the sample in methanol.

-

Expected Ion : The primary ion observed will be the [M-Cl]⁺ cation, corresponding to the protonated free ester.

-

Calculated m/z for [C₈H₁₈NO₂]⁺ : 160.1332

-

Observed m/z : Should be within 5 ppm of the calculated value in high-resolution MS.

-

Section 4: Chemical Reactivity and Stability

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

Reactivity of the Core Functional Groups

The amine and ester groups are the primary reaction centers. The hydrochloride salt form renders the amine nucleophilicity dormant.

Sources

- 1. L-Isoleucine ethyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 56782-52-6 [chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl L-Isoleucinate Hydrochloride from L-Isoleucine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, research-level overview of the synthesis of ethyl L-isoleucinate hydrochloride, a critical amino acid derivative used extensively as a chiral building block in peptide synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters for process control and product validation.

Strategic Overview: The Fischer Esterification of Amino Acids

The conversion of L-isoleucine to its ethyl ester hydrochloride is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.[1][2] However, the application of this reaction to amino acids introduces a unique chemical challenge that dictates the choice of reagents and conditions.

Causality Behind the Method:

L-isoleucine, like other amino acids, exists predominantly as a zwitterion in its solid state and at neutral pH. This internal salt structure, with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₃⁺), renders the carboxylate an ineffective electrophile for nucleophilic attack by an alcohol.[3][4] To facilitate esterification, the equilibrium must be shifted to favor the cationic form of the amino acid, where the carboxylic acid group is protonated (-COOH).

This is achieved by conducting the reaction in a strongly acidic alcoholic solution. The acid serves two primary functions:

-

Protonation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by ethanol.[5][6][7]

-

Protonation of the Amino Group: The amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This not only prevents the basic amino group from neutralizing the acid catalyst but also protects it from participating in unwanted side reactions, such as amide formation.

A highly effective and convenient method for creating the necessary anhydrous acidic conditions is the in situ generation of hydrogen chloride (HCl) gas from the reaction of thionyl chloride (SOCl₂) with the alcohol solvent (ethanol).[8][9] This approach avoids the technical difficulties of handling and dissolving gaseous HCl while ensuring the reaction medium remains free of water, which could otherwise hydrolyze the ester product and shift the equilibrium back towards the starting materials.[7]

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed nucleophilic acyl substitution mechanism.

Caption: The Fischer-Speier esterification mechanism for L-isoleucine.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and high yield. Each step includes justifications grounded in chemical principles to ensure reproducibility and safety.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example | Key Safety Considerations |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | >98% | Sigma-Aldrich | General laboratory chemical |

| Absolute Ethanol | C₂H₅OH | 46.07 | >99.5%, Anhydrous | Fisher Scientific | Flammable liquid and vapor |

| Thionyl Chloride | SOCl₂ | 118.97 | >98%, For synthesis | Carl ROTH | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[10][11][12] |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

100 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place L-isoleucine (e.g., 26.2 g, 0.2 mol) and a magnetic stir bar into the 500 mL three-neck round-bottom flask.

-

Add absolute ethanol (250 mL). The L-isoleucine will not fully dissolve, forming a suspension.

-

Assemble the apparatus in a fume hood. Fit the central neck with the dropping funnel, one side neck with the reflux condenser (with the drying tube on top), and the other with a glass stopper.

-

Begin stirring the suspension and cool the flask in an ice-water bath to 0-5 °C.

-

Causality: Cooling is critical to control the initial exothermic reaction between thionyl chloride and ethanol, preventing a dangerous temperature spike and uncontrolled evolution of HCl and SO₂ gas.[9]

-

-

Reagent Addition:

-

Carefully charge the dropping funnel with thionyl chloride (e.g., 21.5 mL, 35.7 g, 0.3 mol).

-

Add the thionyl chloride dropwise to the cold, stirring suspension over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Causality: A slow, controlled addition ensures that the generated gases (HCl, SO₂) can be safely vented through the reflux condenser and fume hood. This method of continuous addition prevents the accumulation of unreacted thionyl chloride, which could lead to a runaway reaction upon heating.[9] As the HCl is generated, the L-isoleucine will gradually dissolve.

-

-

Reaction and Reflux:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to a gentle reflux (approx. 78 °C) using the heating mantle and maintain for 3-5 hours.

-

Causality: Heating the reaction mixture drives the esterification equilibrium towards the product side, as described by Le Châtelier's principle.[7] The reflux ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Isolation of Crude Product:

-

After the reflux period, cool the clear, pale-yellow solution to room temperature.

-

Remove the excess ethanol and any remaining volatile reagents using a rotary evaporator under reduced pressure. Keep the water bath temperature below 50 °C.

-

The result will be a viscous oil or a semi-solid crude product.

-

Causality: Evaporation under reduced pressure is a gentle method to remove the solvent without decomposing the product.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimum amount of hot absolute ethanol (e.g., 50-70 mL).

-

While the solution is still warm, slowly add anhydrous diethyl ether with gentle swirling until the solution becomes persistently cloudy.

-

Cool the flask first to room temperature, and then in an ice bath or refrigerator (0-4 °C) for several hours to complete crystallization.

-

Causality: This is a standard non-solvent crystallization technique. This compound is soluble in hot ethanol but poorly soluble in the less polar diethyl ether. The slow addition and cooling promote the formation of well-defined crystals, excluding impurities into the mother liquor.[13]

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Dry the purified product under high vacuum to a constant weight. A typical yield is 85-95%.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of ethyl L-isoleucinate HCl.

Product Characterization and Validation

Confirming the identity, purity, and structure of the final product is essential. The following methods are standard for validation:

-

Appearance: White to off-white crystalline solid.

-

Melting Point (M.p.): Literature values are typically in the range of 112-115 °C. A sharp melting point range is indicative of high purity.

-

¹H-NMR Spectroscopy: Provides structural confirmation by showing characteristic peaks for the ethyl group (triplet and quartet), the protons on the isoleucine backbone, and the absence of the carboxylic acid proton.

-

FT-IR Spectroscopy: Key signals include a strong absorption band around 1740-1750 cm⁻¹ (ester C=O stretch) and broad absorptions from 3000-2800 cm⁻¹ (N-H stretch of the ammonium salt).

-

Mass Spectrometry (MS): ESI-MS in positive ion mode will show the molecular ion for the free ester (the cation of the salt) at an m/z corresponding to [M+H]⁺.[14]

References

- Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central.

- Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Semantic Scholar.

- Characteristic Properties and Application of Amino Acid Based Esters.

- Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed.

- Esterification of Glycine. Chemistry Stack Exchange.

- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH.

- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.

- Method for producing amino acid ester hydrochloride.

-

Reactions of Amino Acids: Esterification. Pearson. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer esterification. Pearson. [Link]

-

Reacting Ethanol & Thionyl Chloride. YouTube. [Link]

-

Esterification of amino acids with thionyl chloride. Brainly.in. [Link]

-

Thionyl Chloride MATERIAL SAFETY DATA SHEET. Bionium. [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

mechanism for the esterification reaction. Chemguide. [Link]

-

Microwave-Assisted Facile and Rapid Esterification of Amino Acids I. Scirp.org. [Link]

-

What is the alternate process for preparing ester hydrochloride?. ResearchGate. [Link]

-

Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

ETHYL L-ISOLEUCINATE. gsrs. [Link]

-

THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. lobachemie.com [lobachemie.com]

- 13. scielo.br [scielo.br]

- 14. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

ethyl L-isoleucinate hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Ethyl L-Isoleucinate Hydrochloride for Advanced Research and Development

Core Identification and Physicochemical Profile

This compound is the hydrochloride salt of the ethyl ester of L-isoleucine, an essential branched-chain amino acid.[1] In the laboratory and in industrial synthesis, it serves as a crucial chiral building block and a protected form of L-isoleucine. The presence of the hydrochloride salt enhances its stability and shelf-life, while the ethyl ester group temporarily masks the carboxylic acid functionality. This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical intermediates, preventing the carboxyl group from undergoing unintended reactions while the amino group is being manipulated, or vice-versa.

Its solubility in polar organic solvents like ethanol is a direct consequence of its ionic nature (from the hydrochloride) and the polar ester group, making it amenable to a variety of reaction conditions.[2]

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 56782-52-6 | [3][4][5] |

| Molecular Formula | C₈H₁₈ClNO₂ | [3][5][6] |

| Molecular Weight | 195.69 g/mol | [3] |

| IUPAC Name | ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | [5][7] |

| Common Synonyms | L-Isoleucine ethyl ester hydrochloride, H-Ile-OEt.HCl, (2S,3S)-ethyl 2-amino-3-methylpentanoate hydrochloride | [3][7] |

| InChI Key | QQGRWNMNWONMOO-LEUCUCNGSA-N | [3][7] |

| Appearance | Crystalline solid | [2] |

Synthesis: The Fischer Esterification Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of the parent amino acid, L-isoleucine. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its directness and use of relatively inexpensive reagents.

Causality of the Experimental Design: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by hydrogen chloride, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl carbon. The reaction is driven to completion by using a large excess of ethanol, which acts as both a reactant and the solvent, shifting the equilibrium toward the product side. The hydrogen chloride serves a dual purpose: it is the essential acid catalyst and it also protonates the amino group, forming an ammonium salt. This in-situ protection of the amine prevents it from engaging in side reactions, such as amide formation with another molecule of L-isoleucine.

Diagram: Synthesis Workflow via Fischer Esterification

Caption: Workflow for the synthesis of Ethyl L-Isoleucinate HCl.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a self-validating system adapted from established methodologies for amino acid esterification.[8]

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester product.

-

Reagent Charging: To the flask, add L-isoleucine (0.01 mol) and absolute ethanol (100 mL). The large excess of ethanol serves as the solvent and drives the reaction equilibrium.

-

Acidification: Introduce anhydrous hydrogen chloride. This can be achieved by bubbling dry HCl gas through the solution or by the careful, dropwise addition of a reagent like acetyl chloride, which reacts with ethanol to generate HCl in situ.

-

Reaction: Heat the mixture to reflux using a water bath and maintain reflux for approximately 24 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amino acid spot is no longer visible.

-

Workup & Isolation: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or semi-solid.[8]

-

Purification: Recrystallize the crude product by dissolving it in a minimum volume of warm absolute ethanol, followed by the slow addition of anhydrous diethyl ether until turbidity persists. Cool the mixture to 0°C to induce crystallization.[8]

-

Final Steps: Collect the purified crystals by filtration, wash with a small amount of cold anhydrous ether to remove any residual soluble impurities, and dry under high vacuum. The final product should be a white crystalline solid.

Applications in Drug Development and Peptide Synthesis

The primary utility of this compound lies in its function as a transiently protected amino acid derivative, which is essential for the controlled and sequential construction of larger, more complex molecules.

Building Block in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, amino acids must be added one by one. This requires that the incoming amino acid has its amino group protected (e.g., with Fmoc or Boc) and its carboxyl group activated. This compound represents the C-terminal residue in a dipeptide synthesis. Before it can react with an N-protected amino acid, its amino group must be deprotected from the hydrochloride salt form into a free amine.

Deprotection/Neutralization Step: This is achieved by treating the hydrochloride salt with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl and liberate the free amino group, which can then act as a nucleophile.[9]

Diagram: Role in Dipeptide Formation

Caption: Deprotection and coupling of Ethyl L-Isoleucinate HCl.

Intermediate for Prodrug Synthesis

This compound is also employed in the synthesis of prodrugs, where an active pharmaceutical ingredient (API) is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. Esterifying an API with an amino acid derivative can enhance water solubility, improve membrane permeability, or target specific transporters.

A practical example is its use in creating amide-linked prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.[8] The free amine of ethyl L-isoleucinate (after neutralization) can be coupled to the carboxylic acid of flurbiprofen to form an amide bond. This modification can alter the drug's release profile and potentially reduce gastrointestinal side effects.

Analytical Quality Control

Ensuring the identity, purity, and quality of this compound is critical for its successful use in synthesis. A multi-pronged analytical approach is necessary for lot release and validation.

Protocol 2: Purity Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of polar and ionizable compounds. The use of "green" solvents like ethanol is increasingly encouraged to reduce environmental impact.[10]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.

-

Mobile Phase B: Ethanol or Acetonitrile.[10]

-

Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This gradient effectively separates the polar starting materials and byproducts from the slightly more hydrophobic ester product.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs.

-

System Validation: The method is validated by injecting a known standard to determine the retention time and response factor. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The expected purity for synthetic applications should be >98%.

Complementary Techniques:

-

¹H-NMR Spectroscopy: Confirms the chemical structure by showing characteristic peaks for the ethyl group, the isoleucine backbone protons, and their respective integrations.

-

Mass Spectrometry (MS): Verifies the molecular weight of the cation (M+H)⁺, confirming the correct mass for the ethyl L-isoleucinate moiety.

-

FT-IR Spectroscopy: Shows characteristic stretches for the N-H bonds of the ammonium salt, the C=O of the ester, and C-O bonds.

References

-

L-Isoleucine ethyl ester hydrochloride, 98%. Fisher Scientific.

-

This compound | 56782-52-6. ChemicalBook.

-

This compound (CAS 56782-52-6) information. ChemicalBook.

-

L-Isoleucine ethyl ester hydrochloride | 56782-52-6. Sigma-Aldrich.

-

L-Isoleucine ethyl ester hydrochloride, 98% 25 g. Thermo Scientific Chemicals.

-

Synthesis and Pharmacological Evaluation of some new Flurbiprofen Derivatives. SciELO.

-

Ethyl L-leucinate hydrochloride | C8H17NO2. PubChem.

-

L-Isoleucine Methyl Ester Hydrochloride. LGC Standards.

-

ETHYL L-ISOLEUCINATE. Gsrs.

-

L-isoleucine methyl ester hydrochloride 18598-74-8 wiki. Guidechem.

-

This compound. Chinachemnet.

-

L-Isoleucine | C6H13NO2. PubChem.

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar.

-

Isoleucine methyl ester hydrochloride | C7H16ClNO2. PubChem.

-

4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.

-

L-Isoleucine, ethyl ester. NIST WebBook.

-

This compound. GlobalChemMall.

-

Chemical Substance - L-Isoleucine ethyl ester. Government of Canada.

-

L-Isoleucine Ethyl Ester Hydrochloride (Ingredient). Dietary Supplement Label Database (DSLD).

Sources

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 56782-52-6 [amp.chemicalbook.com]

- 5. H64640.14 [thermofisher.com]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]

- 7. L-Isoleucine ethyl ester hydrochloride | 56782-52-6 [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl L-Isoleucinate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl L-Isoleucinate Hydrochloride in Synthesis and Development

This compound is a crucial chiral building block and intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] As an ester derivative of the essential amino acid L-isoleucine, it offers a protected form of the amino acid that is amenable to a wide range of chemical transformations, particularly in peptide synthesis and the development of peptidomimetic drugs. The hydrochloride salt form enhances its stability and handling properties. However, to effectively utilize this compound in various reaction and purification processes, a thorough understanding of its solubility in different organic solvents is paramount. Solubility dictates the choice of reaction media, crystallization conditions for purification, and ultimately, the efficiency and scalability of a synthetic route.[3] This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

The Bedrock of Solubility: Theoretical Principles

The solubility of a solid in a liquid is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[4] For a compound like this compound, which possesses both ionic and organic characteristics, its solubility is a complex function of several factors.

Thermodynamics of Dissolution for a Salt

The dissolution of a salt in a solvent is a thermodynamic process that can be broken down into three conceptual steps:

-

Lattice Energy: The energy required to break apart the ionic lattice of the solid salt (endothermic). For this compound, this involves overcoming the electrostatic attractions between the protonated amino ester cation and the chloride anion.[5][6]

-

Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate the solute ions (endothermic). This involves disrupting the intermolecular forces between solvent molecules.[6]

-

Solvation Energy: The energy released when the solute ions are solvated by the solvent molecules (exothermic). This is the result of favorable ion-dipole or other intermolecular interactions.[5]

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. A negative or small positive ΔHsol, coupled with a positive entropy of solution (ΔSsol), favors dissolution.

The Influence of Molecular Structure

This compound's structure features a combination of a nonpolar isobutyl side chain, a polar ester group, and an ionic ammonium chloride group. This amphiphilic nature means its solubility will be highly dependent on the properties of the organic solvent.

-

Polarity: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, are generally better at solvating the charged ammonium and chloride ions.[7]

-

Hydrogen Bonding: The protonated amino group of the solute can act as a hydrogen bond donor, while the ester carbonyl and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding will, therefore, have a significant impact on solubility.[8]

Key Factors Influencing Solubility

Several external and intrinsic factors can significantly alter the solubility of this compound.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process. However, the exact dependence of solubility on temperature is specific to each solute-solvent system.

Solvent Properties

The choice of solvent is the most critical factor determining the solubility of this compound. The table below summarizes the properties of common organic solvents relevant to solubility.

| Solvent Class | Example | Dielectric Constant (20°C) | Polarity Index | Hydrogen Bond Donor/Acceptor | General Solubility Expectations for this compound |

| Alcohols | Methanol, Ethanol | 32.7, 24.5 | 5.1, 4.3 | Both | Good solubility expected due to polarity and hydrogen bonding capabilities. |

| Esters | Ethyl Acetate | 6.02 | 4.4 | Acceptor | Moderate solubility expected; can interact with the ammonium group. |

| Ketones | Acetone | 20.7 | 5.1 | Acceptor | Moderate solubility expected due to its polarity. |

| Ethers | Diethyl Ether | 4.34 | 2.8 | Acceptor | Low solubility expected due to low polarity. |

| Chlorinated | Dichloromethane | 9.08 | 3.1 | Neither | Moderate to low solubility expected, depending on the ability to interact with the ionic part. |

Experimental Determination of Solubility: A Practical Approach

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[9][10][11]

Step-by-Step Protocol for Gravimetric Solubility Determination

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. b. Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

Sample Withdrawal and Filtration: a. Allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. c. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

Solvent Evaporation: a. Accurately weigh the container with the filtered solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination and Calculation: a. Once the solvent is completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute. b. The mass of the dissolved solute is the final weight minus the initial weight of the empty container. c. The mass of the solvent is the weight of the solution minus the mass of the dissolved solute. d. Calculate the solubility in desired units (e.g., g/100 g solvent, mg/mL, or mole fraction).

Solubility Data: A Comparative Perspective

Solubility of L-Isoleucine in Organic Solvents at 298.15 K

The following table presents the mole fraction solubility (x) of L-isoleucine in various organic solvents, which provides a baseline for understanding the behavior of the non-ionic part of the target molecule.[12][13]

| Solvent | Mole Fraction (x) × 104 |

| Methanol | 1.85 |

| Ethanol | 1.12 |

| n-Propanol | 0.89 |

| Isopropanol | 2.13 |

| n-Butanol | 0.65 |

| Isobutanol | 2.01 |

| Acetone | 0.15 |

| 2-Butanone | 1.23 |

| Methyl Acetate | 4.32 |

| Ethyl Acetate | 4.98 |

| Acetonitrile | 0.78 |

| 1,4-Dioxane | 1.95 |

Data sourced from Wang et al. (2024).[12][13]

The data for L-isoleucine shows that it has low but measurable solubility in a range of organic solvents, with higher solubility observed in more polar solvents like short-chain alcohols and esters.

Qualitative Solubility of Related Amino Acid Ester Hydrochlorides

-

L-Leucine Ethyl Ester Hydrochloride: This compound is structurally very similar to this compound, with the only difference being the position of a methyl group on the side chain. It is reported to be moderately soluble in water.[14]

-

L-Valine Ethyl Ester Hydrochloride: Another similar branched-chain amino acid ester hydrochloride. Its solubility in binary mixed solvents (ethanol-water) has been studied, indicating its solubility is influenced by the solvent composition.[15]

Based on this comparative data, it is reasonable to expect that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetone and ethyl acetate. Its solubility is likely to be low in nonpolar solvents.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions.[16][17][18] It uses quantum chemical calculations to determine the surface polarization charge density (σ-profile) of a molecule. These σ-profiles are then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in a given solvent, from which solubility can be derived. COSMO-RS is particularly useful for screening a large number of solvents for a specific solute and can handle complex molecules like ionic liquids and pharmaceutical salts.[16][17]

UNIFAC (UNIQUAC Functional-group Activity Coefficients)

The UNIFAC group contribution method estimates activity coefficients in mixtures based on the functional groups present in the molecules.[19][20][21] The model assumes that the properties of a mixture are the sum of the contributions of its constituent functional groups. While traditionally used for non-electrolytes, modified UNIFAC models have been developed to predict the solubility of amino acids and their derivatives in various solvents.[19][20]

Conclusion

Understanding the solubility of this compound is essential for its effective application in synthetic chemistry and drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, the key factors that influence it, and a practical methodology for its experimental determination. While direct quantitative data remains a gap in the literature, a comparative analysis of related compounds and the application of predictive models like COSMO-RS and UNIFAC can provide valuable insights to guide solvent selection and process optimization. As the demand for chiral building blocks like this compound continues to grow, a deeper understanding of its physicochemical properties, particularly its solubility, will be increasingly critical for innovation in the pharmaceutical and chemical industries.

References

-

Wang, J., Wang, Y., Zhang, S., Wang, P., & Hou, X. (2024). Solubility of L‑Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. Journal of Chemical & Engineering Data. [Link]

-

Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–234. [Link]

-

Wang, J., Wang, Y., Zhang, S., Wang, P., & Hou, X. (2024). Solubility of L‑Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. ACS Publications. [Link]

-

Pharma Tips. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

-

StudySmarter. (n.d.). Solubility and Polarity. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Amino Acid Derivatives in Pharmaceutical Innovation. [Link]

-

Health unmet. (2025). Amino acid esters: Significance and symbolism. [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. [Link]

-

ResearchGate. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

-

PubMed. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

PubMed Central. (2016). Amino Acids in the Development of Prodrugs. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? [Link]

-

ACS Publications. (2024). Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH. [Link]

-

ACS Publications. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

-

SciSpace. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

-

PubChem. (n.d.). L-Isoleucine. [Link]

-

AIChE. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. [Link]

-

YouTube. (2025). How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. [Link]

-

Semantic Scholar. (1990). Solubility models for amino acids and antibiotics. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2025). Measurement and Correlation of Solubility of L-Valine in Water plus (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). PUBLIC REPORT L-Isoleucine, C12-22-alkyl esters, ethanesulfonates (INCI name). [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Taylor & Francis Online. (n.d.). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. [Link]

-

PubChem. (n.d.). Ethyl L-leucinate hydrochloride. [Link]

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

-

WebAssign. (n.d.). Lab 11 - Thermodynamics of Salt Dissolution. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Fengchen Group. (n.d.). L-Leucine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 2743-40-0. [Link]

-

PubChem. (n.d.). L-Leucine. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Part I / L-Leucine 569. [Link]

-

PubChem. (n.d.). L-Valine. [Link]

-

ResearchGate. (n.d.). Comparison of ¹H NMR spectra for hydrochloride l-valine ethyl ester... [Link]

-

PubMed Central. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

ResearchGate. (n.d.). (PDF) l-Valine ethyl ester hydrochloride. [Link]

-

PubMed. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amino acid esters: Significance and symbolism [wisdomlib.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. webassign.net [webassign.net]

- 6. webassign.net [webassign.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Collection - Solubility of LâIsoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 14. L-Leucine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 2743-40-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. researchgate.net [researchgate.net]

- 16. zenodo.org [zenodo.org]

- 17. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solubility models for amino acids and antibiotics | Semantic Scholar [semanticscholar.org]

- 21. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing High-Purity Ethyl L-Isoleucinate Hydrochloride for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the procurement of high-purity starting materials is a critical, yet often underestimated, determinant of project success. The integrity of an entire research and development pipeline can be compromised by impurities or inconsistencies in a single raw material. This guide provides an in-depth technical overview of the commercial landscape for high-purity ethyl L-isoleucinate hydrochloride (CAS No: 56782-52-6), a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Beyond a simple list of vendors, this document outlines a robust framework for supplier evaluation, quality assessment, and integration into a Good Manufacturing Practice (GMP) environment, ensuring the scientific integrity and trustworthiness of your supply chain.

Understanding this compound: More Than Just a Molecule

This compound is the hydrochloride salt of the ethyl ester of L-isoleucine, an essential amino acid.[1][4] Its primary application in pharmaceutical development is as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly peptides and peptidomimetics. The presence of the ethyl ester group makes the carboxyl group of isoleucine more reactive for amide bond formation, a fundamental step in peptide synthesis.[5][6]

The hydrochloride salt form enhances the stability and handling characteristics of the compound, which is typically a white crystalline powder.[7] However, the seemingly straightforward nature of this molecule belies the complexities in ensuring its purity. Potential impurities can arise from the starting materials (L-isoleucine), the esterification process (e.g., residual reagents, by-products from side reactions), and degradation during storage.[6][8][9] These impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted side products, and potential toxicological risks in the final drug product.

The Commercial Landscape: Navigating Your Sourcing Options

The commercial availability of this compound spans a wide spectrum of suppliers, from large, well-established chemical catalogs to specialized manufacturers. Understanding the nuances of these different sources is the first step in a successful procurement strategy.

| Supplier Category | Typical Purity Levels | Scale of Supply | Quality Systems & Documentation | Best Suited For |

| Major Chemical Catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific) | 95-98%[2] | Research quantities (grams to kilograms) | Basic Certificate of Analysis (CoA) provided. Limited process transparency. | Early-stage research, process development, and non-GMP applications. |

| Specialty Chemical Manufacturers & Suppliers (e.g., BOC Sciences, AmbioPharm) | >99% (often customizable) | Kilogram to multi-ton scale | Often operate under GMP or cGMP guidelines.[5][] Can provide detailed process information and extensive analytical data. | Late-stage development, clinical trial material manufacturing, and commercial API synthesis. |

| Online Chemical Marketplaces (e.g., Echemi, Chemvia) | Variable (requires careful vetting) | Wide range of scales | Documentation quality varies significantly between listed suppliers.[1][11] Requires direct and thorough qualification of the actual manufacturer. | Initial supplier identification and cost comparison, followed by rigorous direct qualification. |

A Framework for Supplier Qualification: A Self-Validating System

Selecting a supplier should not be a passive act of purchasing. Instead, it must be a proactive and systematic process of qualification. The following workflow provides a self-validating system to ensure the quality and consistency of your supply of this compound.

Caption: Workflow for the qualification of a new supplier for a critical raw material.

Experimental Protocol: Critical Analysis of a Certificate of Analysis (CoA)

The CoA is the single most important document in the initial technical evaluation of a potential supplier. Do not simply file it away. Instead, treat it as a dataset to be critically interrogated.

Objective: To assess the quality of the supplier's analytical capabilities and the purity of their this compound.

Methodology:

-

Identity Confirmation:

-

Verify that the CoA includes confirmation of the material's identity using techniques such as Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple melting point is insufficient.

-

Cross-reference the reported chemical name, CAS number, and molecular formula with established databases.[1][2][3]

-

-

Purity Assessment:

-

The primary purity assay should be performed by a quantitative method, such as titration or High-Performance Liquid Chromatography (HPLC). A purity value of >99.0% is typically required for pharmaceutical applications.

-

Examine the chromatogram (if provided) for the presence of any impurity peaks. The CoA should specify the reporting threshold for impurities (e.g., >0.05%).

-

Pay close attention to the levels of specified and unspecified impurities. For a well-characterized process, key impurities should be identified and have specific limits.

-

-

Chiral Purity:

-

For a chiral molecule like this compound, the enantiomeric purity is critical. The CoA must include a determination of chiral purity, typically by chiral HPLC.

-

The acceptable limit for the D-enantiomer will be project-specific but is often required to be below 0.1%.

-

-

Residual Solvents:

-

The CoA should report the levels of residual solvents, determined by Gas Chromatography (GC).

-

Compare the reported levels to the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

-

-

Inorganic Impurities:

-

Look for results for heavy metals and residue on ignition (sulfated ash). These tests provide an indication of the overall level of inorganic impurities.

-

-

Consistency and Completeness:

-

Does the CoA include a batch number, manufacturing date, and retest date?

-

Is the document signed and dated by a quality assurance representative?

-

Request CoAs from multiple batches to assess batch-to-batch consistency.

-

The Importance of a GMP-Mindset, Even in Research

While formal GMP regulations may not apply to early-stage research, adopting a "GMP-mindset" when sourcing critical reagents like this compound is a prudent risk-mitigation strategy. The principles of GMP—traceability, documentation, and quality control—are fundamental to good science.[12][13][14]

By partnering with suppliers who can demonstrate robust quality systems, even for non-GMP grade materials, you are building a foundation for a seamless transition into later stages of development.[5][] A supplier who can provide detailed information on their synthesis route, impurity profiles, and analytical methods is a valuable partner in your research and development efforts.

Conclusion: A Strategic Approach to Sourcing

The selection of a commercial source for high-purity this compound is a strategic decision that extends far beyond a simple cost analysis. For researchers, scientists, and drug development professionals, a deep understanding of the commercial landscape, coupled with a rigorous, self-validating supplier qualification process, is essential. By treating raw material procurement with the same scientific rigor as any other aspect of the development process, you can ensure the integrity of your research, the quality of your clinical trial materials, and the ultimate success of your therapeutic program.

References

-

EMA and FDA approval of regulatory starting materials - European Pharmaceutical Review. (2020-10-27). Retrieved from [Link]

-

Drug Substance Starting Material Selection | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

-

Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions - enkrisi. (2023-03-03). Retrieved from [Link]

-

Starting Materials For Active Substances Redefinition of GMP-Starting Materials. (2017-09-19). Retrieved from [Link]

-

This compound - Chinachemnet. (n.d.). Retrieved from [Link]

-

A Case Study for the Virtual Drug Company - The term "regulatory starting material" (RSM) is used to identify the. (n.d.). Retrieved from [Link]

-

GMP Manufacturing - AmbioPharm. (n.d.). Retrieved from [Link]

-

Certificate of Analysis. (n.d.). Retrieved from [Link]

-

Article - SciELO. (2008-01-28). Retrieved from [Link]

-

ETHYL L-ISOLEUCINATE - gsrs. (n.d.). Retrieved from [Link]

-

Sample COA - Naarini. (n.d.). Retrieved from [Link]

-

Applications in drug development - European Pharmaceutical Review. (2005-03-07). Retrieved from [Link]

- US5424476A - Method for preparing amino acid esters - Google Patents. (n.d.).

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). Retrieved from [Link]

-

1-Propanephosphonic anhydride, 50 wt.% solution in Ethyl acetate - Otto Chemie Pvt. Ltd. (n.d.). Retrieved from [Link]

-

L-Isoleucine in L-Isoleucine ethyl ester hydrochloride. (n.d.). Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (2025-10-16). Retrieved from [Link]

- US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents. (n.d.).

-

68957-94-8| Chemical Name : Propylphosphonic Anhydride (50% wt. in Ethyl Acetate) | Pharmaffiliates. (n.d.). Retrieved from [Link]

- US20110077423A1 - Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters - Google Patents. (n.d.).

-

Chemical Substance - L-Isoleucine ethyl ester. (n.d.). Retrieved from [Link]

-

ETHYL L-ISOLEUCINATE. (n.d.). Retrieved from [Link]

-

Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC - NIH. (n.d.). Retrieved from [Link]

- CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents. (n.d.).

-

4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ICH Q3E Guideline for extractables and leachables | EMA. (2025-08-01). Retrieved from [Link]

-

Chemical Substance - L-Isoleucine ethyl ester. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 56782-52-6 [amp.chemicalbook.com]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. GMP Manufacturing | AmbioPharm [ambiopharm.com]

- 6. scielo.br [scielo.br]

- 7. nacalai.com [nacalai.com]

- 8. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. enkrisi.com [enkrisi.com]

- 14. edqm.eu [edqm.eu]

The Strategic Application of Ethyl L-Isoleucinate Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the multifaceted role of ethyl L-isoleucinate hydrochloride as a versatile chiral building block in the synthesis of complex, stereochemically defined molecules. This guide provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for its effective use in asymmetric synthesis, reflecting field-proven insights and expertise.

Introduction: The Significance of Chiral Building Blocks from the Chiral Pool

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers potentially exhibiting vastly different pharmacological or toxicological profiles. The "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds, such as amino acids, sugars, and terpenes, which serve as invaluable starting materials for the synthesis of complex chiral molecules.

This compound, derived from the essential amino acid L-isoleucine, is a prime example of a versatile building block from the chiral pool. Its two contiguous stereocenters, along with its modifiable functional groups (an amine and an ester), provide a robust platform for the stereocontrolled construction of a variety of molecular architectures. This guide will delve into the practical applications of this valuable chiral synthon.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | Ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | |

| Synonyms | H-Ile-OEt·HCl, L-Isoleucine ethyl ester hydrochloride | |

| CAS Number | 56782-52-6 | |

| Molecular Formula | C₈H₁₈ClNO₂ | |

| Molecular Weight | 195.69 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-131 °C | |

| Solubility | Soluble in water and alcohols |

Core Synthetic Transformations and Protocols

The utility of this compound as a chiral building block is realized through a series of fundamental transformations that leverage its inherent stereochemistry. This section provides detailed, self-validating protocols for key synthetic operations.

N-Protection: A Prerequisite for Selective Reactions

To prevent unwanted side reactions at the primary amine, N-protection is a critical first step in many synthetic sequences. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and facile cleavage under acidic conditions.

Protocol 1: N-Boc Protection of this compound

-

Objective: To synthesize N-Boc-ethyl L-isoleucinate.

-

Causality: The hydrochloride salt must first be neutralized to the free amine to enable its reaction with the Boc-anhydride. Triethylamine (Et₃N) is a suitable organic base for this purpose. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) to ensure good solubility of the reactants.

A Comprehensive Spectroscopic Guide to Ethyl L-Isoleucinate Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for ethyl L-isoleucinate hydrochloride (CAS 56782-52-6), a key chiral building block in synthetic chemistry and drug development.[1][2] As researchers and developers, the unambiguous structural confirmation and purity assessment of such starting materials are paramount. This document moves beyond a simple data repository, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and analytical methodology. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility.

The Analytical Imperative: Why Spectroscopic Characterization Matters

This compound is the ethyl ester of the essential amino acid L-isoleucine, presented as a hydrochloride salt. This form enhances stability and solubility, making it a convenient precursor for peptide synthesis and the creation of complex molecular architectures. Its structure contains two chiral centers, making stereospecific analysis critical. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule, allowing for:

-

Structural Verification: Confirming the correct connectivity of atoms and the presence of key functional groups.

-

Purity Assessment: Identifying residual solvents, starting materials, or side-products.

-

Stereochemical Integrity: Providing clues that support the expected stereochemistry.

This guide will dissect the data from the three primary spectroscopic methods used in modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Workflow for NMR Analysis

The following diagram outlines a robust workflow for acquiring high-quality NMR data.

Caption: Structure with proton labels.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Data is inferred from spectra of L-isoleucine and its methyl ester hydrochloride. [3][4][5] Experimental Protocol:

-

Method: A standard proton-decoupled (¹H{¹³C}) experiment is used to produce a spectrum with single lines for each unique carbon.

-

Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR. A sufficient relaxation delay is essential for quantitative accuracy, especially for quaternary carbons, though not present here.

-

Validation: The known chemical shift of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm) can be used as an internal reference to validate the spectral calibration.

Data Interpretation:

Table 2: ¹³C NMR Data for Ethyl L-Isoleucinate Cation

| Label | Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C =O | ~170.5 |

| 2 | -C H-NH₃⁺ | ~58.0 |

| 3 | -O-C H₂-CH₃ | ~63.0 |

| 4 | -C H-CH₃ | ~37.0 |

| 5 | -C H₂-CH₃ | ~25.0 |

| 6 | -O-CH₂-C H₃ | ~14.0 |

| 7 | -CH-C H₃ | ~15.5 |

| 8 | -CH₂-C H₃ | ~11.5 |

Causality and Insights:

-

Carbonyl Carbon (1): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~170.5 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Alpha-Carbon (2): The carbon attached to the ammonium group is significantly downfield (~58.0 ppm) due to the electronegativity of the nitrogen.

-

Ester Carbons (3, 6): The methylene carbon ('3') bonded to the ester oxygen is downfield (~63.0 ppm), while the terminal methyl carbon ('6') is far upfield (~14.0 ppm).

-

Aliphatic Carbons (4, 5, 7, 8): The remaining carbons of the sec-butyl side chain appear in the aliphatic region (10-40 ppm) as expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.

IR Functional Group Correlation

Caption: Key functional groups and their IR regions.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) must be collected. This is a critical validation step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: The sample spectrum is collected, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation:

The IR spectrum provides clear evidence for the key functional groups. The data is based on established correlation tables and spectra of the parent amino acid. [6][7] Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-2800 | N-H Stretch (Ammonium Salt) | Strong, Broad |

| ~2965, 2875 | C-H Stretch (Aliphatic) | Strong |

| ~1740 | C=O Stretch (Ester) | Strong |

| ~1580 | N-H Bend (Asymmetric) | Medium |

| ~1460 | C-H Bend (CH₂, CH₃) | Medium |

| ~1200 | C-O Stretch (Ester) | Strong |

Causality and Insights:

-

N-H Stretch: The most prominent feature for the hydrochloride salt is the very broad and strong absorption in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium ion. This often overlaps with the C-H stretching region.

-

C=O Stretch: A strong, sharp peak around 1740 cm⁻¹ is definitive proof of the ester carbonyl group. This is shifted to a slightly higher frequency than a carboxylic acid carbonyl.

-

C-O Stretch: The C-O single bond stretch of the ester group gives rise to a strong band around 1200 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural confirmation. For a salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Calibration: The mass spectrometer must be calibrated using a known standard (e.g., sodium iodide or a commercial tuning mix) prior to analysis. This is a crucial step to ensure mass accuracy.

-

Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the cationic form of the molecule, which is the free base protonated, [M+H]⁺, where M is the free base (ethyl L-isoleucinate).

Data Interpretation:

The free base, ethyl L-isoleucinate, has a molecular weight of 159.23 g/mol . [8][9]In the mass spectrum, we expect to see the protonated molecule at m/z 160.14. Fragmentation data is based on the electron ionization spectrum from the NIST database, which shows common fragmentation pathways. [10] Table 4: ESI-MS Data and Fragment Analysis

| m/z | Proposed Ion | Formula of Ion |

|---|---|---|

| 160.14 | [M+H]⁺ (Parent Ion) | [C₈H₁₈NO₂]⁺ |

| 114.10 | [M+H - C₂H₅OH]⁺ | [C₆H₁₂NO]⁺ |

| 86.08 | [M+H - C₂H₅O₂C]⁺ | [C₅H₁₂N]⁺ |

| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ |

Fragmentation Pathway: The primary fragmentation pathways involve the loss of neutral molecules from the ester functionality, which is a common behavior for amino acid esters.

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the critical ammonium and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural support through predictable fragmentation patterns. This multi-technique approach represents a robust, self-validating system for the structural verification and quality control of this important chemical reagent, ensuring its suitability for downstream applications in research and development.

References

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

PubChem. Ethyl L-leucinate hydrochloride | C8H17NO2 | CID 158178. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). ETHYL L-ISOLEUCINATE.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172).[Link]

-

SciELO. Design, syntheses, and pharmacological evaluation of prodrugs of flurbiprofen.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000172).[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000172).[Link]

-

NIST WebBook. L-Isoleucine, ethyl ester: Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]

-

PubChem. L-Isoleucine | C6H13NO2 | CID 6306. National Center for Biotechnology Information. [Link]

-

NIST WebBook. L-Isoleucine, ethyl ester. National Institute of Standards and Technology. [Link]

-

ResearchGate. 13 C NMR spectra (ppm) of L-and D-isoleucine.[Link]

-

NIST WebBook. L-Isoleucine, ethyl ester (Notes). National Institute of Standards and Technology. [Link]

-

SpectraBase. L-Isoleucine, methyl ester, hydrochloride - 13C NMR Spectrum.[Link]

-

ResearchGate. 1 H NMR spectra of L-isoleucine.[Link]

-

NIST WebBook. L-Isoleucine, 2TMS derivative. National Institute of Standards and Technology. [Link]

-

NIST WebBook. L-Isoleucine IR Spectrum. National Institute of Standards and Technology. [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Infrared Reference Spectra.[Link]

-

ChinaChemNet. this compound.[Link]

Sources

- 1. This compound | 56782-52-6 [chemicalbook.com]

- 2. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000172) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. L-Isoleucine [webbook.nist.gov]

- 7. pmda.go.jp [pmda.go.jp]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. L-Isoleucine, ethyl ester [webbook.nist.gov]

- 10. L-Isoleucine, ethyl ester [webbook.nist.gov]

potential biological activity of ethyl L-isoleucinate hydrochloride derivatives

An In-depth Technical Guide to the Potential Biological Activity of Ethyl L-Isoleucinate Hydrochloride Derivatives

Abstract

Derivatives of amino acids represent a fertile ground for the discovery of novel therapeutic agents, leveraging the inherent biocompatibility and stereochemical diversity of their parent structures. This technical guide focuses on the derivatives of this compound, an ester of the essential branched-chain amino acid (BCAA) L-isoleucine. We explore the strategic rationale for its derivatization, common synthetic pathways, and delve into the primary areas of its potential biological activity, with a significant focus on antimicrobial and anticancer applications. This document provides detailed experimental protocols for assessing these activities, summarizes key structure-activity relationship (SAR) insights, and presents a forward-looking perspective on future research avenues. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Derivatizing Amino Acid Esters

The Significance of L-Isoleucine and its Esters in Biological Systems

L-isoleucine is one of the three essential branched-chain amino acids (BCAAs), which the human body cannot synthesize de novo.[][2] It plays a critical role in protein synthesis, muscle metabolism, and energy regulation.[][2][3] Beyond its fundamental metabolic functions, L-isoleucine is involved in hemoglobin production, blood sugar regulation, and immune responses.[][2][3] Its applications extend to pharmaceuticals, where it is a key component in therapies for recovery and metabolic disorders, and in nutritional supplements designed to prevent muscle catabolism.[][4] The esterification of L-isoleucine to form compounds like ethyl L-isoleucinate enhances its utility as a chemical building block by protecting the carboxylic acid moiety, thereby allowing for selective modification of the amino group.

This compound: Physicochemical Properties and Role as a Synthetic Precursor